(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C13H19NO. It features a tetrahydropyran ring substituted with a p-tolyl group and an amine group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
It’s likely that it interacts with its target proteins and inhibits their function, similar to other alk5 inhibitors . This inhibition could lead to changes in cellular processes controlled by these proteins.
Biochemical Pathways
The compound may affect the TGF-beta signaling pathway due to its potential inhibitory effect on ALK5 . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this inhibition could include altered cell growth and differentiation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. If it indeed inhibits ALK5, it could potentially alter cell growth and differentiation processes .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature and exposure to light . Furthermore, the compound’s action and efficacy could be influenced by the biological environment, including the presence of other molecules and the pH of the surroundings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of p-tolylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar in structure but with a ketone group instead of an amine.
(Tetrahydro-2H-pyran-4-yl)methanol: Similar in structure but with a hydroxyl group instead of an amine.
Uniqueness
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both a p-tolyl group and an amine group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(4-methylphenyl)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUULOSSQLONME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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